Bienvenue dans la boutique en ligne BenchChem!

Mmb-fubica

CB1 receptor binding affinity Radioligand displacement Synthetic cannabinoid pharmacology

MMB-FUBICA is a certified analytical reference standard (≥98% purity) that enables unequivocal identification of this specific SCRA in seized materials and biospecimens. Its indole core and methyl valinate head group confer >5-fold lower CB1 Ki and >25-fold lower EC50 versus indazole analogs like AMB-FUBINACA, making it essential for SAR studies. With an intermediate in vivo ED50 (0.999 mg/kg), it calibrates dose-response in rodent behavioral assays. Avoid substitution with indazole-based SCRAs—structural mimicry does not guarantee pharmacological equivalence. Validate your forensic or preclinical workflow with the definitive indole comparator.

Molecular Formula C22H23FN2O3
Molecular Weight 382.4 g/mol
CAS No. 1971007-90-5
Cat. No. B593691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmb-fubica
CAS1971007-90-5
SynonymsAMB-FUBICA
Molecular FormulaC22H23FN2O3
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H23FN2O3/c1-14(2)20(22(27)28-3)24-21(26)18-13-25(19-7-5-4-6-17(18)19)12-15-8-10-16(23)11-9-15/h4-11,13-14,20H,12H2,1-3H3,(H,24,26)/t20-/m0/s1
InChIKeyNYQOGZPXNJSYDW-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MMB-FUBICA (CAS 1971007-90-5): An Indole-Based Synthetic Cannabinoid Reference Standard for Forensic and Pharmacological Research


MMB-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3-methyl butanoate) is an indole-based synthetic cannabinoid receptor agonist (SCRA) with the molecular formula C22H23FN2O3 and a molecular weight of 382.4 g/mol [1]. Structurally classified as an analytical reference standard, it is primarily intended for forensic applications and in vitro/in vivo pharmacological investigations . The compound exhibits high affinity for human CB1 and CB2 receptors, though its physiological and toxicological properties remain incompletely characterized [2].

Critical Pharmacological Divergence Precludes Interchangeability of MMB-FUBICA with Related Synthetic Cannabinoids


Minor structural modifications among synthetic cannabinoid receptor agonists (SCRAs) can yield profound differences in receptor binding affinity, functional potency, and in vivo activity [1]. MMB-FUBICA's distinct indole core and methyl valinate head group differentiate it from indazole-based analogs (e.g., AMB-FUBINACA, MDMB-4en-PINACA) and tert-leucinate derivatives (e.g., 5F-MDMB-PICA), leading to quantifiable variations in CB1 receptor pharmacology that directly impact experimental outcomes [2]. Consequently, substituting MMB-FUBICA with a structurally similar SCRA without rigorous validation risks introducing uncontrolled variability in receptor activation profiles and behavioral assays [3].

Quantitative Differentiation of MMB-FUBICA: Comparative Pharmacology Against Key SCRAs


MMB-FUBICA Exhibits >10-Fold Lower CB1 Binding Affinity (Higher Ki) Compared to Ultra-Potent Indazole-Based SCRAs

MMB-FUBICA binds to human CB1 receptors with a Ki of 58 ± 19 nM in CHO cell membrane preparations, as determined by [3H]CP55,940 displacement [1]. This affinity is approximately 18-fold lower than MDMB-4en-PINACA (Ki = 3.26 ± 0.81 nM), 340-fold lower than ADB-4en-PINACA (Ki = 0.17 nM), and nearly 6-fold lower than AMB-FUBINACA (Ki = 10.04 nM) [2][3]. In contrast, MMB-FUBICA's affinity is comparable to 4F-MDMB-BUTICA (Ki = 70 ± 19 nM) [1].

CB1 receptor binding affinity Radioligand displacement Synthetic cannabinoid pharmacology

MMB-FUBICA Displays >25-Fold Reduced CB1 Functional Potency (Higher EC50) Relative to High-Efficacy Indazole SCRAs

In [35S]GTPγS functional assays using human CB1-expressing CHO cell membranes, MMB-FUBICA activates the receptor with an EC50 of 15.6 ± 5.2 nM [1]. This potency is markedly lower than MDMB-4en-PINACA (EC50 = 0.33 ± 0.11 nM), 5F-EDMB-PICA (EC50 = 0.6 ± 0.22 nM), and AMB-FUBINACA (EC50 = 0.5433 nM) [1][2]. MMB-FUBICA's EC50 is also approximately 10-fold higher than ADB-4en-PINACA's functional EC50 (1.45 nM in mini-Gαi assay) [1].

CB1 functional activity EC50 G-protein coupling

MMB-FUBICA Maintains High CB1 Maximal Efficacy (% CP55,940 max) Comparable to Full Agonists

Despite its lower binding affinity and functional potency, MMB-FUBICA achieves a maximal efficacy of 98.7 ± 6.5% relative to the reference full agonist CP55,940 in [35S]GTPγS assays [1]. This efficacy is statistically indistinguishable from 4F-MDMB-BUTICA (100.7 ± 3.5%) and closely approaches that of CUMYL-PEGACLONE (109 ± 11%) and MDMB-4en-PINACA (112.7 ± 5.5%) [1]. These data indicate that MMB-FUBICA functions as a full CB1 agonist capable of eliciting maximal receptor activation.

Maximal efficacy CB1 agonist % CP55,940 max

MMB-FUBICA Exhibits Attenuated In Vivo Potency (ED50) in THC Drug Discrimination Relative to Structurally Related SCRAs

In mice trained to discriminate 5.6 mg/kg Δ9-THC from vehicle, MMB-FUBICA fully substituted for THC with an ED50 of 0.999 mg/kg (i.p.) [1]. This potency is approximately 40-fold lower than MDMB-4en-PINACA (ED50 = 0.025 mg/kg) and 24-fold lower than 4F-MDMB-BUTICA (ED50 = 0.041 mg/kg) [1]. Notably, MMB-FUBICA is approximately 1.7-fold more potent than THC itself (ED50 = 1.706 mg/kg) in this assay [1].

Drug discrimination ED50 In vivo pharmacology

MMB-FUBICA Solubility Limitations Require Specific Formulation Strategies for In Vivo Dosing

MMB-FUBICA demonstrates limited aqueous solubility, necessitating higher injection volumes for in vivo studies. At a dose of 6 mg/kg, MMB-FUBICA required a 20 mL/kg injection volume due to solubility constraints, whereas comparators FUB-144 (at 20 mg/kg) and MMB-4en-PICA (at 60 mg/kg) were administered at the same elevated volume . In vitro solubility data indicate that MMB-FUBICA dissolves at 15 mg/mL in DMF, 2 mg/mL in DMSO and ethanol, and only 0.25 mg/mL in DMF:PBS (pH 7.2) (1:3) .

Solubility Formulation In vivo dosing

MMB-FUBICA's Indole Core Distinguishes It from Indazole-Based High-Potency SCRAs

MMB-FUBICA features an indole core with a 4-fluorobenzyl substituent and a methyl valinate head group, classifying it as an indole-based SCRA [1]. This structural motif contrasts with the indazole core found in AMB-FUBINACA (MMB-FUBINACA) and MDMB-4en-PINACA, which are associated with significantly higher CB1 affinity and potency [2]. The replacement of the indazole nitrogen with a carbon in the indole ring is a key determinant of the reduced binding affinity and functional potency observed for MMB-FUBICA relative to its indazole counterparts.

Structural class Indole vs. Indazole SAR

Optimized Application Scenarios for MMB-FUBICA in Forensic and Pharmacological Research


Forensic Toxicology: Analytical Reference Standard for Identification of Indole-Based SCRAs

MMB-FUBICA serves as a certified analytical reference standard (purity >97%) for the identification and quantification of this specific SCRA in seized drug materials and biological specimens via LC-MS/MS or GC-MS methods . Its distinct indole core and moderate CB1 affinity facilitate differentiation from indazole-based SCRAs in forensic casework.

Structure-Activity Relationship (SAR) Studies: Indole vs. Indazole Pharmacology

Researchers investigating the impact of heterocyclic core substitution on cannabinoid receptor pharmacology can utilize MMB-FUBICA as a representative indole-based comparator to indazole analogs such as AMB-FUBINACA. The >5-fold difference in CB1 Ki and >25-fold difference in EC50 provide a quantitative framework for SAR analyses [1].

In Vivo Behavioral Pharmacology: Calibration of Dose-Response Gradients

MMB-FUBICA's intermediate in vivo potency (ED50 = 0.999 mg/kg) in THC drug discrimination assays positions it as a useful reference compound for calibrating dose-response curves in rodent behavioral studies, particularly when evaluating novel SCRAs with unknown potency ranges [1]. Its full agonist profile ensures robust substitution for THC.

Formulation Development: Optimization of Solubility-Enhancing Vehicles

Given its limited aqueous solubility (0.25 mg/mL in DMF:PBS 1:3), MMB-FUBICA is well-suited as a model compound for developing and validating non-aqueous or surfactant-based vehicle formulations for poorly soluble SCRAs intended for in vivo administration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mmb-fubica

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.